molecular formula C18H24N6O3 B2702732 N1-cyclopentyl-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014004-61-5

N1-cyclopentyl-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2702732
CAS No.: 1014004-61-5
M. Wt: 372.429
InChI Key: RYUMTLNFDNSMLT-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C18H24N6O3 and its molecular weight is 372.429. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Compounds with similar structural motifs to N1-cyclopentyl-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide have been synthesized through various methodologies, including microwave irradiative cyclocondensation and cyclocondensation reactions. These methods have been employed to create pyrazole and pyrimidine derivatives, which are structurally characterized using techniques such as IR, H-NMR, mass spectroscopy, and elemental analysis. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclic compounds has been reported, where these compounds were evaluated for their insecticidal and antibacterial potential, showcasing the versatility of these heterocyclic frameworks in biological applications (Deohate & Palaspagar, 2020).

Biological Activities

The biological activities of these compounds span from antimicrobial to anticancer potentials. Pyrazole derivatives have been studied for their antitumor, antifungal, and antibacterial pharmacophore sites, providing insights into the design of new therapeutic agents (Titi et al., 2020). Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating the utility of these compounds in developing treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Evaluation

Research into new heterocyclic compounds containing sulfonamido moieties aims at discovering new antibacterial agents. The structural diversity of these compounds allows for the exploration of antimicrobial activities, highlighting the importance of heterocyclic chemistry in addressing antibiotic resistance (Azab et al., 2013).

Properties

IUPAC Name

N-cyclopentyl-N'-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-3-6-13-10-15(25)22-18(20-13)24-14(9-11(2)23-24)21-17(27)16(26)19-12-7-4-5-8-12/h9-10,12H,3-8H2,1-2H3,(H,19,26)(H,21,27)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUMTLNFDNSMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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